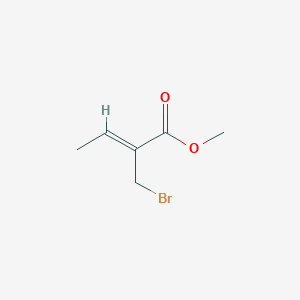

Methyl 2-bromomethylcrotonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrO2 |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

methyl (Z)-2-(bromomethyl)but-2-enoate |

InChI |

InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+ |

InChI Key |

CWMAKDYRWVQEAR-HWKANZROSA-N |

Isomeric SMILES |

C/C=C(\CBr)/C(=O)OC |

Canonical SMILES |

CC=C(CBr)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Bromomethylcrotonate

Strategic Approaches to Carbon-Bromine Bond Formation

The key to synthesizing Methyl 2-bromomethylcrotonate lies in the selective formation of a carbon-bromine bond at the allylic position of the methyl crotonate backbone. The most prevalent and effective strategy for this transformation is a free-radical substitution reaction known as the Wohl-Ziegler bromination. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent. acsgcipr.orglibretexts.orgresearchgate.netscribd.com The advantage of using NBS is its ability to maintain a low and constant concentration of molecular bromine (Br₂) in the reaction mixture. masterorganicchemistry.comquora.com This is crucial because alkenes, such as methyl crotonate, readily undergo addition reactions with high concentrations of bromine, which would lead to the undesired formation of a vicinal dibromide. masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by either light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.comacsgcipr.orgscribd.com

The mechanism proceeds through a radical chain reaction. libretexts.orgacs.org Initiation involves the homolytic cleavage of the initiator or the N-Br bond in NBS under the influence of heat or light, generating a bromine radical. In the propagation steps, the bromine radical abstracts a hydrogen atom from the methyl group allylic to the double bond in methyl crotonate. This forms a resonance-stabilized allylic radical. quora.comquora.com This allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. libretexts.org The greater stability of the allylic radical compared to other possible radical intermediates is the driving force for the high regioselectivity of this reaction. quora.comquora.com

Emerging Methodologies for Selective Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more selective, efficient, and environmentally benign methods. This has led to the exploration of catalytic strategies and the application of green chemistry principles in the synthesis of this compound.

Catalytic Strategies in Synthesis

The development of catalytic methods for allylic bromination offers significant advantages in terms of efficiency and selectivity. While traditional Wohl-Ziegler reactions often require stoichiometric amounts of initiators, catalytic approaches aim to reduce waste and improve reaction control.

Photocatalysis has emerged as a powerful tool in organic synthesis. Visible-light-induced photocatalysis can facilitate C-H bond functionalization under mild conditions. acs.orgmdpi.com For instance, photocatalytic systems can generate bromine radicals from bromide sources, which can then participate in selective allylic bromination. nih.gov The use of photocatalysts can allow for reactions to be conducted at ambient temperature, reducing energy consumption and the formation of side products that may occur at higher temperatures. acs.org While specific applications to methyl crotonate are still an area of active research, the principles of photocatalytic hydrogen atom transfer (HAT) are applicable for the selective C-H bromination of such substrates. acs.org

Heterogeneous catalysis offers another green and sustainable pathway. acgpubs.orgmdpi.comresearchgate.net Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, which minimizes waste. acgpubs.orgresearchgate.net For allylic bromination, solid catalysts can be designed to promote the formation of the desired product while minimizing side reactions. For example, KH₂PO₄ has been reported as a recyclable, heterogeneous catalyst for the regioselective monobromination of aralkyl ketones using NBS in an environmentally friendly solvent like ethanol (B145695). acgpubs.org The development of similar heterogeneous catalytic systems for the allylic bromination of unsaturated esters like methyl crotonate is a promising area for future research.

Principles of Green Chemistry in Synthetic Design

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. acsgcipr.org Several of these principles are being actively applied to the synthesis of this compound.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional allylic brominations often use chlorinated solvents like carbon tetrachloride (CCl₄), which is toxic and environmentally harmful. masterorganicchemistry.comlibretexts.org Research has shown that visible-light-induced Wohl-Ziegler reactions can be carried out under solvent-free conditions. msuniv.ac.in This not only eliminates the need for hazardous solvents but can also lead to cleaner reactions and simpler product isolation. masterorganicchemistry.comwordpress.com

When a solvent is necessary, the choice of an environmentally benign solvent is crucial. acsgcipr.org Water or ethanol are preferred green solvents. acgpubs.orgmdpi.comcore.ac.uk For example, N-bromosuccinimide has been used for the synthesis of 2-substituted benzo- and naphthothiazoles in the greener solvent 1,2-dimethoxyethane (B42094) (DME) under mild conditions, avoiding the use of halogenated solvents. core.ac.uk

The use of alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comtsijournals.comrsc.orgrsc.orgarabjchem.org

Microwave-assisted synthesis has been shown to accelerate a variety of organic reactions, including brominations. tsijournals.commdpi.com In some cases, microwave irradiation can complete reactions in minutes that would otherwise take hours. mdpi.com For instance, microwave-assisted synthesis has been successfully employed in the Wohl-Ziegler bromination of a progesterone (B1679170) intermediate, demonstrating its applicability to allylic bromination. tsijournals.com

Ultrasound-assisted synthesis (sonochemistry) utilizes the energy of acoustic cavitation to promote chemical reactions. rsc.orgrsc.orgarabjchem.orgscranton.edu The collapse of cavitation bubbles creates localized hot spots with high temperature and pressure, which can enhance reaction rates and yields. rsc.orgrsc.org Sonochemical methods have been used for the synthesis of various organic compounds, often at room temperature and with reduced reaction times and catalyst amounts compared to conventional methods. rsc.org The application of ultrasound to the synthesis of this compound could offer a more energy-efficient and faster alternative to traditional methods. rsc.orgscranton.edu

Atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the final desired product. rsc.orgrsc.orgrsc.org An ideal reaction has an atom economy of 100%, meaning no atoms are wasted as byproducts. rsc.orgrsc.org

The synthesis of this compound from methyl crotonate and N-bromosuccinimide has an inherent limitation in its atom economy due to the formation of succinimide (B58015) as a byproduct.

Reaction: C₅H₈O₂ (Methyl crotonate) + C₄H₄BrNO₂ (NBS) → C₅H₇BrO₂ (this compound) + C₄H₅NO₂ (Succinimide)

Atom Economy Calculation: The molecular weight of the desired product, this compound (C₅H₇BrO₂), is approximately 179.01 g/mol . The molecular weight of the reactants are approximately 100.12 g/mol for methyl crotonate (C₅H₈O₂) and 177.98 g/mol for NBS (C₄H₄BrNO₂).

The percent atom economy can be calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (179.01 / (100.12 + 177.98)) x 100 ≈ 64.4%

Mechanistic Elucidation of Reactivity Pathways

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary reaction pathway for the bromomethyl group in methyl 2-bromomethylcrotonate involves nucleophilic substitution, where a nucleophile replaces the bromide leaving group. This can proceed through two main mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1).

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orgsaskoer.ca This "backside attack" occurs from the side opposite to the leaving group. libretexts.orggeeksforgeeks.orgucsd.edu The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction. masterorganicchemistry.comsavemyexams.com

For this compound, being a primary allylic halide, the SN2 pathway is generally favored. savemyexams.com The transition state of an SN2 reaction involves a trigonal bipyramidal geometry where the nucleophile, the central carbon, and the leaving group are aligned, and the other three substituents on the carbon lie in a plane. ucsd.edumasterorganicchemistry.com

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as Walden inversion. libretexts.orgmasterorganicchemistry.com If the electrophilic carbon is a chiral center, a backside attack by the nucleophile leads to a product with the opposite configuration. ucsd.eduopenstax.org For instance, if a starting material has an (R) configuration, the SN2 product will have an (S) configuration, and vice versa. libretexts.org While this compound itself is achiral, if it were modified to have a chiral center at the carbon bearing the bromine, the SN2 reaction would proceed with this characteristic inversion of configuration.

It's important to note that allylic systems can also undergo a related SN2' reaction, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. The stereochemical outcome of SN2' reactions can be either syn or anti to the leaving group, adding another layer of complexity to stereochemical control. stackexchange.com

The rate of SN2 reactions is highly sensitive to steric hindrance around the electrophilic carbon. libretexts.orglibretexts.org Increased substitution at or near the reaction center impedes the backside attack of the nucleophile, slowing down the reaction. libretexts.orglibretexts.org The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary >> tertiary. masterorganicchemistry.com Since this compound is a primary halide, it is well-suited for SN2 reactions. However, the presence of the double bond and the ester group can introduce some steric bulk that may influence the reaction rate compared to a simple primary alkyl halide. libretexts.org

Electronically, the reactivity of the substrate is influenced by the electron-withdrawing or -donating nature of its substituents. While detailed electronic effects for this compound are complex, the electron-withdrawing nature of the adjacent ester group can influence the electrophilicity of the carbon atom bearing the bromine.

Influence of Nucleophile Basicity and Leaving Group Aptitude

The nature of the nucleophile is a critical factor in determining the outcome of the substitution reaction. Strong, negatively charged nucleophiles generally favor the SN2 mechanism. lumenlearning.commasterorganicchemistry.com The nucleophilicity of a species is influenced by several factors, including charge, electronegativity, solvent, and steric hindrance. masterorganicchemistry.com For instance, a negatively charged nucleophile is generally stronger than its neutral counterpart (e.g., OH⁻ is more nucleophilic than H₂O). libretexts.orglibretexts.org

The basicity of the nucleophile also plays a role. While nucleophilicity and basicity are related concepts, they are not always parallel. libretexts.org Very strong bases that are also sterically hindered may favor elimination reactions over substitution.

The leaving group's ability to depart is also crucial. A good leaving group is a weak base, meaning it is stable on its own. Bromide (Br⁻) is considered a good leaving group, facilitating both SN1 and SN2 reactions.

Table 2: Factors Affecting Nucleophilicity

| Factor | Effect on Nucleophilicity |

| Charge | Negative charge increases nucleophilicity. |

| Electronegativity | Across a row, decreasing electronegativity increases nucleophilicity. |

| Solvent | In polar protic solvents, nucleophilicity increases down a group. In polar aprotic solvents, the trend is reversed. masterorganicchemistry.comlibretexts.org |

| Steric Hindrance | Increased bulkiness decreases nucleophilicity. masterorganicchemistry.com |

| Resonance | Delocalization of the lone pair by resonance decreases nucleophilicity. libretexts.orglibretexts.org |

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Ester Moiety

The second reactive site in this compound is the α,β-unsaturated ester moiety. The carbon-carbon double bond in this system is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the double bond susceptible to nucleophilic attack, a reaction known as conjugate addition or Michael addition.

In a typical nucleophilic addition to an α,β-unsaturated carbonyl compound, a nucleophile attacks the β-carbon, and the resulting enolate intermediate is then protonated. wikipedia.org

Conversely, the double bond can also undergo electrophilic addition, a characteristic reaction of alkenes. libretexts.org In this type of reaction, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgmsu.edu The regioselectivity of this addition is often governed by the stability of the resulting carbocation.

However, for α,β-unsaturated esters, the electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack compared to a simple alkene. Therefore, nucleophilic addition to the double bond is a more common and synthetically useful pathway for this class of compounds.

Michael Addition Pathways

This compound is an excellent Michael acceptor. The conjugate system is polarized by the electron-withdrawing methyl ester group, creating an electrophilic β-carbon that is susceptible to attack by a wide range of nucleophiles. mdpi.combdu.ac.in The general mechanism for a Michael addition involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated carbonyl system. bdu.ac.inacs.org

The reaction is initiated by the attack of a nucleophile (Michael donor) on the β-carbon of the crotonate moiety. This forms a resonance-stabilized enolate intermediate. acs.org Subsequent protonation of this enolate at the α-carbon yields the final 1,4-addition product. bdu.ac.in

A pertinent example of this reactivity is observed in the reactions of analogous α-(bromomethyl)-α,β-unsaturated esters. For instance, dimethyl (Z)-2-(bromomethyl)fumarate reacts with N-substituted hydroxylamines via a Michael addition, which is then followed by an intramolecular cyclization to yield scribd.comwikipedia.orgoxazin-6-ones. nih.gov Similarly, phosphine-catalyzed reactions of methyl 2-(bromomethyl)acrylate are initiated by the conjugate addition of the phosphine (B1218219) nucleophile to the β-carbon. acs.org This initial Michael-type addition generates a phosphonium (B103445) ylide, which can then participate in further cascade reactions. acs.org

The reactivity of the parent methyl crotonate system in aza-Michael additions further illustrates this pathway. Anilines, for example, add to methyl crotonate, with the reaction being influenced by the solvent and the acidity of promoters like phenol. academie-sciences.fr These studies underscore the fundamental susceptibility of the crotonate scaffold to Michael addition, a pathway that is central to the reactivity of this compound.

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions to this compound are governed by principles of regioselectivity and stereoselectivity, leading to the preferential formation of specific isomers.

Regioselectivity: In the context of Michael additions, the attack of a nucleophile is highly regioselective for the β-carbon. This is due to the electronic activation provided by the ester group, which makes the β-position the softest and most electrophilic site for conjugate addition. researchgate.net In electrophilic addition reactions, such as the addition of hydrogen halides, Markovnikov's rule generally predicts the outcome. researchgate.net Protonation will occur at the α-carbon to generate a more stable tertiary carbocation at the β-carbon, stabilized by resonance with the ester. However, the presence of the bromine atom can also lead to the formation of a bromonium ion intermediate, influencing the final position of the nucleophilic attack. pearson.com In reactions involving related selenium-based nucleophiles, additions to the acrylate (B77674) system have been shown to proceed with high regioselectivity. mdpi.com

Stereoselectivity: The stereochemical outcome of additions is critical. In a notable study on the closely related methyl 4-bromo-3-methylbut-2-enoate, its Reformatsky reaction with aldehydes in the presence of zinc showed significant stereochemical implications. researchgate.net Both the Z- and E-isomers of the bromo-ester predominantly yielded products derived from a Z-configured intermediate, indicating that an E-to-Z isomerization occurs during the reaction. researchgate.net This suggests that the geometry of the organozinc intermediate dictates the final stereochemistry of the product.

Furthermore, complex domino reactions involving similar substrates, such as the phosphine-catalyzed hexamerization of methyl 2-(bromomethyl)acrylates, can proceed with exceptional control over stereochemistry. acs.orgnih.gov This process involves the formation of four stereocenters in a completely regio- and stereocontrolled manner, driven by sequential Diels-Alder cycloadditions where the stereochemical rules of pericyclic reactions apply. acs.orgnih.gov

The following table summarizes the observed selectivity in reactions of related compounds:

| Reaction Type | Substrate | Reagent | Selectivity Observed | Reference |

| Reformatsky Reaction | Methyl Z- and E-4-bromo-3-methylbut-2-enoate | β-cyclocitral, Zn | Stereoselective (E to Z inversion) | researchgate.net |

| Domino Hexamerization | Methyl 2-(bromomethyl)acrylate | PPh₃, TEA | Totally Regio- and Stereoselective | acs.orgnih.gov |

| Nucleophilic Addition | 2-Bromomethyl-1,3-thiaselenole derived anion | Alkyl acrylates | High Regioselectivity | mdpi.com |

Rearrangement Processes and Competing Reaction Pathways

The allylic bromide functionality in this compound introduces the possibility of rearrangement reactions, which often compete with direct substitution or addition pathways. Allylic rearrangements can occur through the formation of a delocalized allylic carbocation intermediate, allowing a nucleophile to attack at more than one site.

A common rearrangement is the allylic shift, where the double bond migrates. For instance, in allylic bromination reactions, a "normal" product can be formed, but this can rearrange, especially during workup, to an isomeric allyl bromide. masterorganicchemistry.com This rearrangement is often driven by the formation of a more thermodynamically stable, more substituted double bond, following Zaitsev's rule. masterorganicchemistry.com In the case of this compound, an SN1-type reaction could lead to an allylic carbocation. Nucleophilic attack at the γ-carbon (C4) would result in a rearranged product where the double bond shifts from the C2-C3 position to the C3-C4 position.

More complex sigmatropic rearrangements are also conceivable under specific conditions. The Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is a powerful C-C bond-forming reaction. bdu.ac.in While a classic Claisen rearrangement requires an allyl vinyl ether, the principles are relevant. The regioselectivity of related aromatic Claisen rearrangements is influenced by substituents on the ring; electron-withdrawing groups like bromide can direct the rearrangement to a specific position. bdu.ac.inwikipedia.org Anionic rearrangements, such as the acs.orgwikipedia.org-Wittig rearrangement, occur in allylic ethers containing an electron-withdrawing group, which stabilizes the necessary carbanion intermediate. libretexts.org

Competition between different pathways is a key feature of the molecule's reactivity. For example, a nucleophile could engage in:

SN2 substitution: Direct attack at the bromomethyl carbon.

SN2' substitution: Attack at the γ-carbon with concomitant rearrangement.

Michael Addition (1,4-addition): Attack at the β-carbon.

The dominant pathway is influenced by the nature of the nucleophile (hard vs. soft), the solvent, and the reaction conditions. Hard nucleophiles may favor direct substitution, while soft nucleophiles typically favor conjugate addition.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The competition between different reaction pathways is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org The kinetic product is the one that forms fastest (lowest activation energy), while the thermodynamic product is the most stable (lowest Gibbs free energy). wikipedia.orglibretexts.org Reaction conditions such as temperature, solvent, and reaction time determine which product predominates. scribd.comwikipedia.org

Kinetic vs. Thermodynamic Control in Addition Reactions: In the context of conjugate additions to α,β-unsaturated systems, 1,2-addition (attack at the carbonyl carbon) is generally the kinetic product, while 1,4-addition (Michael addition) is the thermodynamic product. lu.se For this compound, Michael addition is the overwhelmingly favored pathway for soft nucleophiles due to the stability of the resulting C-C single bond and enolate intermediate.

This principle is well-illustrated in the addition of HBr to 1,3-butadiene. At low temperatures (-80 °C), the reaction is under kinetic control, favoring the 1,2-addition product. At higher temperatures (40 °C), the reaction becomes reversible, allowing equilibrium to be established and favoring the more stable 1,4-addition product (thermodynamic control). scribd.comlibretexts.org

A similar dichotomy is seen in the Diels-Alder reaction, a key step in the hexamerization of methyl 2-(bromomethyl)acrylate. acs.orgnih.gov The endo adduct is typically the kinetic product, favored by secondary orbital overlap in the transition state, while the less sterically hindered exo adduct is the thermodynamic product. wikipedia.org

The following table summarizes the conditions favoring kinetic versus thermodynamic products in relevant reaction types:

| Reaction Type | Kinetic Product | Thermodynamic Product | Conditions for Kinetic Control | Conditions for Thermodynamic Control |

| Addition to Conjugated Dienes | 1,2-Adduct | 1,4-Adduct | Low Temperature, Irreversible | High Temperature, Reversible, Long Reaction Time |

| Enolate Formation | Less Substituted Enolate | More Substituted Enolate | Strong, Bulky Base (e.g., LDA), Low Temp. | Weaker Base, Protic Solvent, Higher Temp. |

| Diels-Alder Reaction | Endo Isomer | Exo Isomer | Lower Temperature | Higher Temperature, Long Reaction Time |

For this compound, a reaction with a strong, sterically hindered base at low temperature would likely favor kinetic deprotonation at a less hindered site, if available. Conversely, reactions run at higher temperatures for extended periods would allow the system to reach equilibrium, favoring the most thermodynamically stable product, which could be a rearranged isomer with a more substituted double bond or a Michael adduct. scribd.comwikipedia.org

Stereoselective Transformations and Chiral Synthesis Applications

Diastereoselective and Enantioselective Reaction Design

The design of diastereoselective and enantioselective reactions is a cornerstone of modern organic synthesis, aiming to control the three-dimensional arrangement of atoms in a molecule. wikipedia.orgmsu.edu This is often achieved through the influence of chiral catalysts, reagents, or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer over others. wikipedia.org

A detailed search for specific reaction designs—such as aldol (B89426) reactions, Michael additions, or alkylations—that are tailored for Methyl 2-bromomethylcrotonate to achieve high levels of diastereoselectivity or enantioselectivity did not yield specific published methods or research findings. While general principles of stereoselective reaction design are well-established, their direct application to this compound has not been explicitly described in the available literature.

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org Common chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.org Similarly, organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering an alternative to metal-based catalysts. wikipedia.orgrsc.org

Searches for the application of specific chiral auxiliaries attached to the crotonate backbone of this compound, or for organocatalytic strategies designed for its functionalization, did not return any specific examples. The literature describes a wide array of these strategies for various substrates, but none were found to be directly applied to this compound. rsc.org

Asymmetric Catalysis in this compound Functionalization

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. frontiersin.org This field includes catalysis by transition metals complexed with chiral ligands, as well as organocatalysis. frontiersin.orgnih.gov These methods are widely applied in the synthesis of pharmaceuticals and other fine chemicals. frontiersin.org

An investigation into the asymmetric functionalization of this compound using chiral catalysts, such as those based on transition metals (e.g., palladium, rhodium, copper) or through organocatalytic means, found no documented instances. While the functionalization of allylic bromides and related structures is a common transformation in asymmetric catalysis, specific protocols and their outcomes for this compound are not reported in the reviewed scientific literature.

Based on a comprehensive search of available chemical literature, there is a notable lack of specific, published research detailing the stereoselective transformations of this compound. Consequently, detailed research findings, data tables of reaction outcomes, and specific examples for diastereoselective/enantioselective reaction design, chiral auxiliary strategies, or asymmetric catalysis involving this compound could not be provided. The general principles of these synthetic strategies are well-developed, but their application to this compound remains an unexplored area in the accessible scientific domain.

Role As a Versatile Building Block in Complex Organic Molecule Synthesis

Construction of New Carbon-Carbon Bonds

The intrinsic reactivity of methyl 2-bromomethylcrotonate makes it an excellent substrate for reactions that forge new carbon-carbon bonds, a fundamental operation in organic synthesis. It can act as a four-carbon synthon in various transformations, including alkylations, arylations, and powerful tandem reactions that lead to cyclic structures.

Alkylation and Arylation Reactions

As a potent alkylating agent, this compound readily participates in nucleophilic substitution reactions, typically following an SN2 pathway. The allylic nature of the carbon-bromine bond enhances its reactivity towards a wide range of nucleophiles. This includes carbanions, such as enolates derived from ketones and esters, which allows for the direct introduction of the butenoate moiety into other molecules.

A notable application is in the deacylative alkylation of 3-acetyl-2-oxindoles to generate symmetrically 3,3-disubstituted 2-oxindoles. scielo.br In these reactions, methyl bromocrotonate serves as the electrophile. However, the use of technical grade methyl bromocrotonate, which contains a mix of (E)- and (Z)-stereoisomers, can lead to complex reaction mixtures. scielo.br The oxindole (B195798) scaffold is a privileged structure found in numerous biologically active compounds, highlighting the importance of this application.

| Reaction | Substrates | Reagents | Product | Yield | Reference |

| Deacylative Alkylation | N-methyl-3-acetyl-2-oxindole, Methyl bromocrotonate | Triton B | N-methyl-3,3-bis(2-(methoxycarbonyl)prop-1-en-2-yl)indolin-2-one | Moderate | scielo.br |

While direct arylation of the enolate derived from this compound is less commonly documented, palladium-catalyzed cross-coupling reactions represent a powerful strategy for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The γ-position of butenolide dienolates can be arylated using palladium catalysts, a method that facilitates the construction of quaternary carbon centers. nih.gov Given the structural similarity, this suggests a viable pathway for the γ-arylation of this compound derivatives.

Annulation and Cyclization Reactions

The dual functionality of this compound is powerfully exploited in tandem reactions that form rings in a single step. These annulation and cyclization processes typically involve an initial nucleophilic substitution at the bromomethyl group, followed by an intramolecular conjugate addition (Michael reaction). This SN2-Michael tandem sequence provides an efficient route to five- and six-membered rings. lookchem.com

This strategy has been successfully applied using analogous ω-halo-α,β-unsaturated esters to react with primary amines or thiolates. lookchem.com The process begins with the amine or thiol displacing the bromide. The resulting intermediate then undergoes a base-promoted intramolecular Michael addition, where the nucleophilic nitrogen or sulfur atom attacks the electron-deficient double bond to close the ring. This methodology is a robust way to form various heterocyclic systems. lookchem.com

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and natural product synthesis. This compound serves as a key precursor for a range of heterocyclic scaffolds, leveraging its ability to participate in intramolecular cyclization and cycloaddition reactions.

Formation of Five-Membered Heterocyclic Systems

The structure of this compound is ideally suited for the synthesis of five-membered rings like butenolides and pyrrolidines.

Butenolides: These α,β-unsaturated γ-lactones are common motifs in natural products with diverse biological activities. researchgate.net The synthesis of butenolides can be achieved from γ-bromo-α,β-unsaturated esters through intramolecular cyclization. This involves the hydrolysis of the ester to a carboxylic acid, followed by an intramolecular SN2 reaction where the carboxylate displaces the allylic bromide to form the lactone ring.

Substituted Pyrrolidines: Following the tandem SN2-Michael reaction pathway, primary amines can react with this compound to yield substituted pyrrolidines. lookchem.com This reaction is a powerful method for assembling this common nitrogen-containing five-membered ring.

| Heterocycle Type | Proposed Reaction | Key Intermediate | Significance | Reference (Analogous) |

| Butenolide | Intramolecular SN2 Cyclization | γ-hydroxy-α,β-unsaturated acid | Core of many natural products | researchgate.net |

| Substituted Pyrrolidine | Tandem SN2-Michael Addition | N-substituted amino-butenoate | Prevalent in alkaloids and pharmaceuticals | lookchem.com |

Synthesis of Six-Membered and Larger Heterocyclic Scaffolds

The same tandem SN2-Michael addition strategy can be extended to synthesize six-membered heterocycles. By carefully choosing a nucleophile that incorporates a longer tether, six-membered rings such as piperidines can be formed. lookchem.com For instance, reaction with an appropriate amino alcohol or aminothiol (B82208) could lead to the formation of morpholine (B109124) or thiomorpholine (B91149) derivatives, respectively.

Furthermore, reaction with hydrazine (B178648) or its derivatives opens a pathway to pyridazinones, which are six-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including cardiovascular and anticancer properties. researchgate.net The initial reaction would involve nucleophilic attack by one of the hydrazine nitrogens, followed by cyclization onto the unsaturated ester moiety.

Role in Bioactive Molecule Scaffolds and Pharmaceutical Precursors

The heterocyclic and carbocyclic frameworks synthesized from this compound are central to many bioactive molecules and serve as key precursors in pharmaceutical development.

Oxindoles: The 3,3-disubstituted oxindole core, accessible through alkylation with this compound, is a key feature in a multitude of natural products and synthetic compounds with potential therapeutic applications, including anticancer agents. scielo.br

Butenolides: This class of lactones is found in compounds with anti-inflammatory, antimicrobial, and antitumor activities. researchgate.net The ability to synthesize substituted butenolides provides access to this important chemical space.

Piperidines: The piperidine (B6355638) ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, present in drugs targeting the central nervous system, among others. The synthesis of substituted piperidines via tandem reactions highlights the utility of building blocks like this compound. lookchem.com

The versatility of this compound in constructing these valuable scaffolds underscores its significance as a powerful building block for assembling complex and biologically relevant molecules.

Intermediacy in Natural Product Total Synthesis

This compound serves as a valuable intermediate in the intricate field of natural product total synthesis. Its bifunctional nature, possessing both an electrophilic allylic bromide and a Michael acceptor system, allows for its strategic incorporation into complex molecular frameworks. While direct, named total syntheses beginning with this exact molecule are not extensively documented in seminal literature, its structural motif is a recurring theme in the assembly of various natural products. The strategic challenge in synthesizing complex natural products often involves the efficient and stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, a task for which building blocks like this compound are well-suited.

The utility of this compound is exemplified in synthetic strategies targeting molecules that contain densely functionalized cyclohexene (B86901) or heterocyclic cores. For instance, the synthesis of plant hormones like (+)-Abscisic Acid involves the construction of a highly substituted cyclohexenone ring. acs.org The synthesis of such structures often requires intermediates that can undergo sequential reactions, such as conjugate additions followed by cyclizations. acs.orgresearchgate.net The α,β-unsaturated ester portion of this compound is primed for Michael addition reactions, while the bromomethyl group can subsequently act as an electrophile in an intramolecular alkylation, thereby facilitating ring formation.

Furthermore, many alkaloids and marine natural products feature complex heterocyclic systems. beilstein-journals.orgmdpi.com The construction of these scaffolds often relies on domino reactions or cascade sequences where a single starting material undergoes multiple transformations in one pot. beilstein-journals.org The reactivity of this compound allows it to participate in such sequences. For example, a nucleophile could first displace the bromide, followed by an intramolecular conjugate addition onto the crotonate system, or vice versa. This capacity for sequential bond formation makes it an attractive, albeit foundational, building block for retrosynthetic analysis of complex targets. The principles of biomimetic synthesis, which seek to mimic nature's biosynthetic pathways, also highlight the importance of versatile and multifunctional small molecules in constructing complex natural architectures. engineering.org.cnnih.gov

Modular Synthesis of Diversified Functionalized Derivatives

The concept of modular synthesis involves the systematic and strategic assembly of complex molecules from simpler, interchangeable "modules" or building blocks. noiseengineering.uslearningmodular.com This approach allows for the rapid generation of a library of related compounds, or diversified functionalized derivatives, by varying the constituent modules. This compound is an exemplary C6 building block for such a strategy, owing to its distinct and orthogonally reactive functional groups. smolecule.com

The two primary reactive sites on the molecule—the allylic bromide and the α,β-unsaturated ester—can be addressed selectively or in sequence to introduce a wide range of chemical diversity. This dual reactivity is key to its utility in modular synthesis.

Nucleophilic Substitution at the Bromomethyl Group : The primary allylic bromide is a potent electrophile, susceptible to substitution by a vast array of nucleophiles via an S(_N)2 mechanism. smolecule.com This allows for the straightforward introduction of various functional groups. For example, reaction with amines, thiols, alcohols, or carbanions can append new side chains or heterocyclic precursors to the crotonate backbone.

Conjugate Addition to the α,β-Unsaturated System : The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon an electrophilic site for Michael addition reactions. This allows for the formation of a carbon-carbon or carbon-heteroatom bond, introducing functionality at a different position.

This modularity enables the creation of diverse molecular skeletons through multi-component reactions. A one-pot reaction could involve, for instance, the addition of an amino-thiol, where the thiol displaces the bromide and the amine adds to the double bond (or vice versa), leading to complex heterocyclic structures in a single step. Such efficient, one-pot processes for creating functionalized indole (B1671886) and hydroquinoline derivatives from various building blocks have been demonstrated, highlighting the power of this synthetic strategy. semanticscholar.orgrsc.org

The table below summarizes the modular reactivity of this compound, providing a blueprint for generating diversified derivatives.

| Reactive Site | Reaction Type | Potential Reagents (Modules) | Resulting Functional Group |

| -CH₂Br | Nucleophilic Substitution | Amines (R-NH₂), Thiols (R-SH), Alcohols (R-OH), Carbanions (e.g., Grignards, Enolates) | Substituted amines, Thioethers, Ethers, Extended carbon chains |

| C=C-C=O | Michael (Conjugate) Addition | Soft nucleophiles (e.g., Amines, Thiolates, Cuprates) | β-substituted esters |

| -COOCH₃ | Hydrolysis / Amidation | Aqueous acid/base, Amines (under harsh conditions) | Carboxylic acid, Amide |

By systematically selecting different nucleophiles for each reactive site, a chemist can rapidly assemble a large library of unique compounds from this single, versatile building block. This approach is highly valuable in medicinal chemistry and materials science for discovering molecules with novel biological activities or physical properties. mdpi.com

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters and Properties

Computational chemistry provides a robust framework for predicting and understanding the spectroscopic characteristics of Methyl 2-bromomethylcrotonate. Through the application of quantum chemical methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), it is possible to simulate various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis). These theoretical predictions are invaluable for assigning experimental signals, confirming molecular structure, and elucidating the electronic properties of the compound. The calculations are typically performed on the optimized ground-state geometry of the molecule, with the (E)-isomer being the most commonly investigated due to its presumed higher thermodynamic stability .

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. Such calculations are commonly performed at the B3LYP/6-311+G(d,p) level of theory, with chemical shifts referenced against Tetramethylsilane (TMS), which is calculated at the same theoretical level .

The predicted shifts correlate well with the electronic environment of each nucleus. For instance, the proton of the C=CH group is expected to be significantly deshielded due to the anisotropic effects of the conjugated π-system and the electron-withdrawing carbonyl group. Similarly, the protons of the bromomethyl (-CH₂Br) group are deshielded by the adjacent electronegative bromine atom and the C=C double bond. The predicted ¹³C chemical shifts clearly distinguish between the sp² carbons of the double bond, the carbonyl carbon, and the various sp³ carbons within the molecule .

Click to view Interactive Table 1: Predicted NMR Chemical Shifts (δ) for (E)-Methyl 2-bromomethylcrotonate

| Atom Type | Atom Label | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | H (on C=C) | 6.95 | Vinyl proton, deshielded by conjugated system |

| ¹H | -CH₂Br | 4.18 | Methylene protons, deshielded by Br and C=C |

| ¹H | -OCH₃ | 3.76 | Ester methyl protons |

| ¹H | =C-CH₃ | 2.05 | Vinyl methyl protons |

| ¹³C | C=O | 166.4 | Carbonyl carbon |

| ¹³C | C(Br)-C=C | 141.2 | Quaternary sp² carbon |

| ¹³C | C=CH | 129.8 | Tertiary sp² carbon |

| ¹³C | -OCH₃ | 52.3 | Ester methyl carbon |

| ¹³C | -CH₂Br | 30.1 | Bromomethyl carbon |

| ¹³C | =C-CH₃ | 14.5 | Vinyl methyl carbon |

Predicted Vibrational Spectra (Infrared)

Theoretical vibrational analysis provides a detailed assignment of the infrared (IR) absorption bands. Harmonic vibrational frequencies are typically computed using DFT methods, such as B3LYP/6-31G(d). The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and are therefore adjusted using a uniform scaling factor (e.g., 0.961) for better agreement .

The predicted IR spectrum is dominated by several characteristic peaks. A very strong absorption band is predicted for the C=O stretching vibration, characteristic of the ester functional group. Other significant predicted bands include the C=C stretching of the crotonate backbone, various C-H stretching and bending modes, strong C-O stretching vibrations of the ester linkage, and a distinct C-Br stretching vibration at lower wavenumbers [23, 31].

Click to view Interactive Table 2: Predicted Vibrational Frequencies for (E)-Methyl 2-bromomethylcrotonate

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Vibrational Assignment |

|---|---|---|---|

| 3105 | 2985 | Medium | C-H stretch (vinyl) |

| 3020 | 2903 | High | C-H stretch (methyl groups) |

| 1789 | 1719 | Very High | C=O stretch (ester carbonyl) |

| 1715 | 1648 | High | C=C stretch (conjugated) |

| 1455 | 1398 | Medium | C-H bend (asymmetric, methyl) |

| 1301 | 1250 | Very High | C-O stretch (ester, asymmetric) |

| 1175 | 1129 | High | C-O stretch (ester, symmetric) |

| 678 | 652 | Medium | C-Br stretch |

Predicted Electronic Spectra (UV-Vis)

The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands. To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) is often incorporated .

The predicted UV-Vis spectrum is characterized by two primary electronic transitions. The most intense absorption, found in the far-UV region, is assigned to a π→π* transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which has π-bonding character across the C=C-C=O conjugated system, to the lowest unoccupied molecular orbital (LUMO), which has π-antibonding character. A second, much weaker transition is predicted at a longer wavelength and is attributed to an n→π transition, originating from the non-bonding lone-pair electrons on the carbonyl oxygen atom [24, 26].

Click to view Interactive Table 3: Predicted UV-Vis Absorption Data for (E)-Methyl 2-bromomethylcrotonate (in Ethanol)

| Predicted λmax (nm) | Oscillator Strength (f) | Major MO Contribution | Transition Assignment |

|---|---|---|---|

| 218 | 0.452 | HOMO → LUMO | π→π |

| 295 | 0.008 | HOMO-1 → LUMO | n→π |

Advanced Spectroscopic Elucidation and Characterization

Vibrational Spectroscopy for Structural Confirmation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in confirming the presence of key functional groups within the Methyl 2-bromomethylcrotonate molecule. By probing the vibrational modes of molecular bonds, these complementary methods provide a unique spectroscopic fingerprint.

FT-IR Spectroscopy In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching and bending), providing crucial data on the functional groups present. For this compound, the spectrum is expected to be dominated by strong absorptions corresponding to the carbonyl group of the ester and the carbon-carbon double bond. The C-H bonds of the methyl and bromomethyl groups, as well as the vinylic C-H, also produce characteristic signals. vscht.czlibretexts.org The carbon-bromine stretch appears in the fingerprint region at lower wavenumbers.

FT-Raman Spectroscopy FT-Raman spectroscopy serves as a complementary technique to FT-IR. uliege.be It measures scattered light resulting from laser irradiation and is particularly sensitive to non-polar bonds. Therefore, the C=C double bond in the crotonate backbone is expected to produce a strong signal in the Raman spectrum. spectroscopyonline.com Symmetrical vibrations and bonds involving heavier atoms also give rise to distinct Raman shifts. The combination of FT-IR and FT-Raman provides a comprehensive vibrational analysis, enhancing the confidence in structural assignments. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H (vinylic) | Stretch | 3100 - 3000 | Medium |

| C-H (methyl) | Asymmetric/Symmetric Stretch | 3000 - 2850 | Medium-Strong |

| C=O (α,β-unsaturated ester) | Stretch | 1730 - 1715 | Strong |

| C=C (alkene) | Stretch | 1650 - 1640 | Medium (Strong in Raman) |

| C-H (methyl/methylene) | Bend | 1470 - 1430 | Medium |

| C-O (ester) | Stretch | 1250 - 1100 | Strong |

| C-Br | Stretch | 680 - 515 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. Through various NMR experiments, it is possible to determine the precise connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the ¹H NMR spectrum is predicted to show four distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, Br) and by anisotropic effects from the C=C and C=O bonds.

The methoxy (B1213986) protons (-OCH₃) are expected to appear as a sharp singlet, being chemically shielded relative to other protons but deshielded by the adjacent oxygen.

The bromomethyl protons (-CH₂Br) will also appear as a singlet, significantly downfield due to the strong deshielding effect of the bromine atom.

The vinylic proton (=CH-) is anticipated to be a multiplet (likely a quartet) due to coupling with the protons of the adjacent methyl group across the double bond.

The methyl protons (-CH₃) attached to the double bond will likely appear as a doublet, coupling with the single vinylic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| =CH- | ~7.0 | Multiplet (q) | 1H | J ≈ 7 Hz |

| -CH₂Br | ~4.2 | Singlet (s) | 2H | N/A |

| -OCH₃ | ~3.8 | Singlet (s) | 3H | N/A |

| =C-CH₃ | ~2.0 | Doublet (d) | 3H | J ≈ 7 Hz |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. This compound is expected to exhibit six distinct signals, corresponding to the six carbon atoms in the structure. oregonstate.edu

The carbonyl carbon (C=O) of the ester group will be the most deshielded, appearing at the lowest field. libretexts.org

The two sp² carbons of the C=C bond will appear in the olefinic region.

The methoxy carbon (-OCH₃) will be found in the typical range for ether-linked carbons.

The bromomethyl carbon (-CH₂Br) will be shifted downfield due to the electronegative bromine atom. docbrown.info

The methyl carbon (=C-CH₃) will be the most shielded carbon, appearing at the highest field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| =CH- | ~145 |

| =C(CH₂Br)- | ~130 |

| -OCH₃ | ~52 |

| -CH₂Br | ~30 |

| =C-CH₃ | ~15 |

For an unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the vinylic proton (=CH-) and the protons of the methyl group (=C-CH₃), as indicated by a cross-peak between these signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal by linking it to its attached proton(s) (e.g., the -OCH₃ proton signal to the -OCH₃ carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. nptel.ac.in It is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A cross-peak between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O).

Correlations between the bromomethyl protons (-CH₂Br) and the two sp² carbons (C=C).

Correlations between the vinylic proton (=CH-) and the carbonyl carbon (C=O).

These advanced methods collectively provide irrefutable evidence for the proposed structure of this compound. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through analysis of fragmentation patterns, can offer significant structural insights. bu.edu.eg

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or more decimal places). researchgate.netnih.gov This precision allows for the determination of the exact elemental composition from the measured mass. For this compound (C₅H₇BrO₂), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass.

A critical feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). neu.edu.tr

The fragmentation pattern in the mass spectrum provides further structural confirmation. Upon ionization, the molecular ion can break apart into smaller, stable fragment ions. Likely fragmentation pathways for this compound include:

Loss of a bromine radical (•Br) to give a fragment at m/z 99.

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 147/149.

Loss of the methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 119/121.

| m/z (mass/charge) | Proposed Ion Identity | Notes |

|---|---|---|

| 178/180 | [C₅H₇BrO₂]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine (M⁺/M+2). |

| 147/149 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 119/121 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 99 | [M - Br]⁺ | Loss of the bromine radical. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS allows for its separation from a mixture and provides detailed structural information based on its mass spectrum. etamu.edu The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, with retention time being a key identifier. etamu.edu Following separation, the mass spectrometer bombards the eluted molecules with electrons, typically at 70 eV, causing ionization and fragmentation. nih.govuni-saarland.de The resulting fragmentation pattern is a unique fingerprint of the molecule.

The mass spectrum of this compound is predictable based on the fragmentation rules for esters and halogenated compounds. libretexts.orgdocbrown.info The molecular ion peak ([M]•+) would be expected, showing a characteristic M+2 peak of nearly equal intensity due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). docbrown.info However, the molecular ion of brominated compounds can be unstable and may not be observed. docbrown.info

Key fragmentation pathways for esters involve cleavage of the bond adjacent to the carbonyl group (alpha-cleavage) and loss of the alkoxy group. libretexts.orglibretexts.org For this compound, this would lead to characteristic fragments. One of the most prominent fragmentation patterns for esters is the loss of the alkoxy group (-OR), which in this case would be the methoxy group (-OCH₃). libretexts.org Another common fragmentation is the cleavage of the C-C bond next to the oxygen atom. libretexts.org The presence of the bromine atom introduces further specific fragmentation patterns.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Structure | Significance |

| 192/194 | [C₆H₉BrO₂]•+ | [CH₃CH=C(CH₂Br)COOCH₃]•+ | Molecular Ion ([M]•+) showing the isotopic pattern of bromine. Its observation may be limited due to instability. docbrown.info |

| 161/163 | [C₅H₆BrO]⁺ | [CH₃CH=C(CH₂Br)CO]⁺ | Loss of the methoxy radical (•OCH₃) from the molecular ion, a common fragmentation for methyl esters (acylium ion). libretexts.org |

| 113 | [C₆H₉O₂]⁺ | [CH₃CH=C(CH₂COOCH₃)]⁺ | Loss of the bromine radical (•Br) from the molecular ion. |

| 59 | [C₂H₃O₂]⁺ | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |

Note: The table is predictive and based on established fragmentation patterns for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. mt.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. libretexts.org

This compound contains an α,β-unsaturated ester system (C=C conjugated with C=O). This conjugated system acts as a chromophore and is responsible for its characteristic UV absorption. nih.gov The primary electronic transitions observed for such systems in the accessible UV region (200-400 nm) are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. libretexts.org

The π → π* transition is typically strong, with a high molar absorptivity (ε), and results from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transition is generally much weaker (low ε) and involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.org The presence of alkyl substituents on the double bond can cause a bathochromic shift (a shift to a longer wavelength) of the π → π* absorption band.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) | Description |

| π → π | 200 - 250 nm | High (ε > 10,000 L·mol⁻¹·cm⁻¹) | This strong absorption arises from the conjugated π-system of the α,β-unsaturated ester. libretexts.org |

| n → π | ~300 nm | Low (ε < 100 L·mol⁻¹·cm⁻¹) | This is a weak, often broad absorption band resulting from the carbonyl group's non-bonding electrons. libretexts.org |

Note: The λmax values are estimates based on data for similar α,β-unsaturated carbonyl compounds. The exact values can be influenced by the solvent and specific substitution pattern. nih.govacs.org

Derivatization Strategies and Functional Group Interconversions

Targeted Derivatization for Enhanced Reactivity and Selectivity

The reactivity of methyl 2-bromomethylcrotonate can be significantly enhanced and directed through targeted derivatization, primarily by leveraging the electrophilic nature of the carbon bearing the bromine atom and the Michael acceptor character of the conjugated system.

Nucleophilic substitution reactions at the bromomethyl group are a cornerstone of its derivatization. The bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. cymitquimica.com This allows for the introduction of new functional groups, thereby altering the molecule's reactivity profile. For instance, reaction with nucleophiles can proceed via SN2 or SN1 mechanisms, depending on the specific nucleophile and reaction conditions. smolecule.com This versatility enables the synthesis of a wide array of derivatives.

The presence of the conjugated double bond introduces another layer of reactivity. The system can act as a Michael acceptor, but more complex transformations are also possible. Phosphine-catalyzed domino reactions, for example, can lead to the formation of intricate bicyclic structures through the assembly of multiple methyl 2-(bromomethyl)acrylate units. acs.org This process involves the initial formation of a phosphonium (B103445) ylide, which then participates in a cascade of reactions, demonstrating how derivatization can lead to a significant increase in molecular complexity under mild conditions. acs.org

Furthermore, the compound can be utilized in metal-mediated reactions to generate reactive intermediates. For example, in the presence of zinc, it can participate in Barbier-type reactions with aldehydes and ketones, leading to the formation of δ-hydroxy-β-methylidenecarboxylic acid esters. researchgate.net This strategy effectively transforms the electrophilic bromomethyl group into a nucleophilic allylmetal species, showcasing a powerful method for carbon-carbon bond formation. researchgate.net

The interplay between the different functional groups can also be exploited. For example, ylide-initiated Michael addition-cyclization reactions can be designed to form various cyclic and bicyclic systems. nih.gov By carefully choosing the reagents and reaction conditions, the inherent reactivity of the molecule can be channeled towards specific, desired outcomes, highlighting the strategic importance of derivatization in enhancing both reactivity and selectivity.

Table 1: Examples of Derivatization for Enhanced Reactivity

| Reaction Type | Reagents | Product Type | Enhanced Property |

| Nucleophilic Substitution | Various nucleophiles | Substituted crotonates | Introduction of new functional groups |

| Phosphine-Catalyzed Domino Reaction | PPh₃, Triethylamine | Bicyclic structures | Increased molecular complexity |

| Zinc-Mediated Barbier Reaction | Zinc, Aldehydes/Ketones | δ-hydroxy-β-methylidenecarboxylic acid esters | Carbon-carbon bond formation |

| Ylide-Initiated Michael Addition-Cyclization | Ylides | Cyclic and bicyclic systems | Controlled ring formation |

Selective Functional Group Transformations of the Ester and Bromomethyl Groups

Selective transformations of the ester and bromomethyl groups of this compound are crucial for its use as a versatile building block in organic synthesis. These reactions allow for the independent modification of each functional group, providing access to a wide range of derivatives.

Transformations of the Ester Group:

The methyl ester group can undergo several common transformations. Hydrolysis, typically under acidic or basic conditions, converts the ester to the corresponding carboxylic acid. smolecule.com This transformation is fundamental, as the resulting carboxylic acid can be further derivatized, for example, into acid chlorides, amides, or other esters. Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, allows for the exchange of the methyl group with other alkyl or aryl groups. This can be useful for modifying the physical properties of the molecule or for introducing specific functionalities. Reduction of the ester group, typically with strong reducing agents like lithium aluminum hydride, would yield the corresponding allylic alcohol.

Transformations of the Bromomethyl Group:

The bromomethyl group is highly susceptible to nucleophilic substitution, making it a key site for functionalization. A wide variety of nucleophiles can be employed to displace the bromide ion. rsc.org For example, reaction with thiourea (B124793) can be used to introduce a thiol group, which can then participate in further reactions, such as the formation of thietanes. beilstein-journals.org Similarly, reaction with amines can introduce amino functionalities.

The bromine atom can also be involved in the formation of organometallic reagents. For instance, reaction with zinc dust generates an organozinc reagent, which can then react with electrophiles like aldehydes. researchgate.netmdpi.com This umpolung (reversal of polarity) strategy transforms the electrophilic bromomethyl group into a nucleophilic species.

Furthermore, the bromomethyl group can be converted to other halides. For instance, reaction with sodium iodide in acetone (B3395972) can convert the bromide to an iodide via the Finkelstein reaction. The resulting iodide is an even better leaving group, enhancing the reactivity towards nucleophilic substitution.

Table 2: Selective Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Ester | Transesterification | R'OH, H⁺ or Base | New Ester |

| Ester | Reduction | LiAlH₄ | Allylic Alcohol |

| Bromomethyl | Nucleophilic Substitution | Nu⁻ (e.g., RS⁻, R₂N⁻) | Thioether, Amine, etc. |

| Bromomethyl | Finkelstein Reaction | NaI | Iodomethyl |

| Bromomethyl | Organometallic Formation | Zn | Organozinc Reagent |

Derivatization for Analytical Enhancement and Characterization

Derivatization plays a critical role in the analytical enhancement and characterization of this compound and its subsequent products. These strategies aim to improve properties such as ionization efficiency for mass spectrometry (MS) and chromatographic separation for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

For chromatographic methods, derivatization can be employed to increase the volatility of the analyte for GC analysis or to introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC. nih.gov For instance, if the ester group is hydrolyzed to a carboxylic acid, it can be subsequently esterified with a bulky or UV-active alcohol to improve its chromatographic behavior and detection.

In the context of mass spectrometry, derivatization is often used to enhance the ionization efficiency and to produce characteristic fragmentation patterns that aid in structure elucidation. nih.gov While this compound itself may be amenable to analysis by techniques like GC-MS, its derivatives may require specific derivatization strategies. For example, if the bromomethyl group is converted to a hydroxyl group, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. mdpi.com This increases the volatility and thermal stability of the compound, making it more suitable for GC-MS analysis. mdpi.com

Furthermore, derivatization can be used to introduce specific tags that facilitate purification or detection. For example, the introduction of a charged group can improve the response in electrospray ionization mass spectrometry (ESI-MS). The choice of derivatization reagent depends on the functional groups present in the molecule and the analytical technique being used. researchgate.net

The characterization of the products resulting from the derivatization of this compound relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the structure of the new derivatives. acs.orgmdpi.commdpi.com Infrared (IR) spectroscopy can confirm the presence or absence of key functional groups, such as the conversion of the ester to a carboxylic acid. cmu.edu Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can confirm the identity of the synthesized compound. acs.orgscirp.org

Current Research Trends and Future Perspectives in Methyl 2 Bromomethylcrotonate Chemistry

Development of Highly Efficient and Sustainable Synthesis Methodologies

The synthesis of allylic bromides like methyl 2-bromomethylcrotonate has traditionally relied on methods that are effective but pose sustainability challenges. A common approach is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator to brominate the allylic position of a precursor like methyl crotonate. However, the use of NBS can be costly for large-scale production and generates succinimide (B58015) as a byproduct. google.com

Current research is focused on developing greener and more atom-economical alternatives. These include direct bromination using molecular bromine with controlled reaction conditions or employing alternative brominating agents that are more cost-effective and generate less waste. nih.govmdpi.com Another avenue involves halogen exchange reactions, where a more readily available precursor, such as methyl 2-chloromethylcrotonate, is converted to the desired bromide. This can be achieved under mild conditions with high yields. google.com The development of methods that avoid hazardous solvents and minimize purification steps is a key objective in making the synthesis of this compound more sustainable.

Interactive Table: Comparison of Potential Synthesis Methods

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS) | Radical initiator (AIBN), CCl₄, reflux | High selectivity for allylic position | Use of halogenated solvents, stoichiometric byproduct (succinimide), cost of NBS google.com |

| Direct Bromination | Bromine (Br₂) | UV light or initiator, controlled temp. | Atom economical | Potential for side reactions (addition to double bond), handling of corrosive Br₂ |

| Halogen Exchange | Metal Bromide (e.g., NaBr) | Phase-transfer catalyst, solvent | High yield, mild conditions | Requires synthesis of a precursor (e.g., chloro-derivative) google.com |

| From Allylic Alcohol | HBr or PBr₃ | Acidic conditions or etheral solvent | Utilizes different starting material | Can be prone to rearrangements, harsh acidic conditions |

Exploration of Novel Catalytic Systems and Promoters

The reactivity of this compound makes it an excellent substrate for various catalytic transformations, particularly in carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed allylic substitution reactions are a cornerstone in this area, allowing the introduction of a wide range of nucleophiles with high efficiency and selectivity. acs.orgnih.gov Research is focused on designing new ligand systems for palladium that can improve reaction rates, expand the substrate scope, and control stereoselectivity.

Beyond palladium, there is growing interest in using more abundant and less toxic first-row transition metals like copper and nickel. beilstein-journals.orgacs.org Copper-catalyzed systems have shown promise in allylic alkylation with organometallic reagents. beilstein-journals.org Nickel catalysis is being explored for cross-coupling and radical-based transformations. acs.org Furthermore, transition-metal-free approaches, which rely on the use of strong bases or specific reaction conditions to promote substitution, are gaining traction as a cost-effective and environmentally friendly alternative. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing for the synthesis and application of reactive intermediates like this compound. semanticscholar.org The ability to precisely control reaction parameters such as temperature, pressure, and residence time enhances safety and can lead to higher yields and purity. flinders.edu.au For example, the generation of organozinc reagents from allylic bromides, a common subsequent reaction, has been successfully implemented in flow systems, improving safety and efficiency. nih.gov

The integration of flow reactors with automated synthesis platforms represents the next frontier. merckmillipore.comsigmaaldrich.comwikipedia.org These systems can perform multi-step syntheses, including reaction, work-up, and purification, in a continuous and unattended manner. chemspeed.com This technology could enable the on-demand synthesis of derivatives of this compound, accelerating the discovery of new materials and medicinally relevant molecules. wikipedia.orgmetoree.com The development of robust flow protocols for reactions involving this compound is a key area of future research. google.com

Advanced Computational Design and Prediction of New Reactivity Modes

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. osu.edu For a molecule like this compound, methods like Density Functional Theory (DFT) can be used to model its electronic structure, identify the most reactive sites, and calculate the energy barriers for various reaction pathways. ethz.chmdpi.com This allows researchers to rationalize experimental observations and predict how the molecule will behave with different reagents.

Future perspectives in this area involve the use of computational tools for the in silico design of new catalysts and reactions. anu.edu.auacs.org By modeling the transition states of catalytic cycles, researchers can design ligands that lower activation energies and improve selectivity. ethz.ch Machine learning and data-driven approaches are also emerging to predict reaction outcomes and discover novel reactivity patterns that are not intuitively obvious. nih.gov These computational methods will accelerate the development of new synthetic applications for this compound by guiding experimental efforts more efficiently.

Expanding Applications in Material Science and Medicinal Chemistry Beyond Traditional Synthesis

While a valuable synthetic intermediate, the future applications of this compound are expanding into advanced materials and medicinal chemistry.

In material science , its bifunctional nature makes it a candidate for polymerization reactions. It can act as a monomer in group-transfer polymerization to create polymers with reactive pendant groups, which can be further modified post-polymerization. The parent compound, methyl crotonate, is already used to synthesize polymers with high thermal stability and good optical properties. researchgate.net The bromo-functional handle in this compound offers a site for grafting or cross-linking, enabling the design of novel functional materials.

In medicinal chemistry , the structural motifs accessible from this compound are found in numerous biologically active compounds. mdpi.com It can serve as a key intermediate in the synthesis of complex heterocyclic structures like functionalized pyrrolidones. researchgate.net Related compounds, such as methyl 2-(bromomethyl)-3-nitrobenzoate, are critical building blocks in the synthesis of important drugs like Lenalidomide. google.com The ability to use this compound in catalytic, enantioselective reactions opens the door to creating chiral molecules for pharmaceutical development.

Interactive Table: Potential Applications of this compound

| Field | Application Area | Key Transformation | Potential Product Class |

| Material Science | Functional Polymers | Group-Transfer Polymerization | Poly(crotonate)s with pendant bromide groups researchgate.net |

| Material Science | Surface Modification | Surface-Initiated Polymerization | Grafted polymer brushes |

| Medicinal Chemistry | Heterocycle Synthesis | Tandem Michael Addition/Alkylation | Functionalized Pyrrolidones researchgate.net |

| Medicinal Chemistry | Natural Product Synthesis | Palladium-Catalyzed Allylic Alkylation | Chiral building blocks for complex molecules acs.org |

| Agrochemicals | Pheromone Synthesis | Stereoselective Alkylation | Insect pheromones with specific stereochemistry organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-bromomethylcrotonate, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : this compound is typically synthesized via bromination of methyl crotonate derivatives. A common approach involves radical bromination using N-bromosuccinimide (NBS) under controlled light or thermal conditions. To ensure reproducibility:

- Step 1 : Standardize solvent systems (e.g., CCl₄ or THF) and initiators (e.g., AIBN).

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS to detect intermediates.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (¹H/¹³C) and HPLC (>97% purity threshold) .

- Critical Note : Document all deviations (e.g., temperature fluctuations, solvent impurities) in supplementary materials to aid reproducibility .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 30 days.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis to methyl crotonate) and NMR to detect structural changes.

- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to minimize bromine loss .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer :